

Application Note: Comprehensive Analytical Characterization of 4-Bromo-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-methoxybenzonitrile**

Cat. No.: **B1291993**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Bromo-2-methoxybenzonitrile** (CAS No. 330793-38-9) is a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.^[1] Its molecular formula is C₈H₆BrNO, with a molecular weight of approximately 212.04 g/mol.^[2] The purity and structural integrity of this compound are critical for the successful synthesis of target molecules. This document provides a detailed overview of the analytical methods and protocols for the comprehensive characterization of **4-Bromo-2-methoxybenzonitrile**, ensuring its quality and identity for research and development purposes.

Physicochemical Properties

The fundamental physical and chemical properties of **4-Bromo-2-methoxybenzonitrile** are summarized below.

Property	Value	Reference
CAS Number	330793-38-9	[1]
Molecular Formula	C ₈ H ₆ BrNO	[2]
Molecular Weight	212.04 g/mol	[2]
Appearance	White to off-white crystalline powder	[1]
Boiling Point	289.1 ± 20.0 °C at 760 mmHg	[1]
Density	1.6 ± 0.1 g/cm ³	[1]
Purity (Typical)	≥95-97%	[3] [4]

Experimental Protocols and Data

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of the compound.

Application: NMR spectroscopy is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-methoxybenzonitrile** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Instrumentation: Use a standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
- Data Acquisition:
 - ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

- ^{13}C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Data Presentation: Expected NMR Data Note: The following data are predicted based on the analysis of structurally similar compounds, such as 2-methoxybenzonitrile and other brominated aromatics.^[5]

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45	d	1H	Ar-H (H-6)
~7.20	dd	1H	Ar-H (H-5)
~7.10	d	1H	Ar-H (H-3)

| ~3.90 | s | 3H | -OCH₃ |

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~160	C-OCH ₃ (C-2)
~135	Ar-CH (C-6)
~125	Ar-CH (C-5)
~122	Ar-C-Br (C-4)
~117	-C≡N
~115	Ar-CH (C-3)
~105	Ar-C-CN (C-1)

| ~56 | -OCH₃ |

Application: Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol (GC-MS):

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- **GC Conditions:**
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- **MS Conditions:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

Data Presentation: Expected Mass Spectrometry Data The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (^{79}Br and ^{81}Br).

Table 3: Expected Key m/z Fragments

m/z (Mass/Charge Ratio)	Ion	Description
211 / 213	[M] ⁺	Molecular ion peak, showing the Br isotope pattern
196 / 198	[M - CH ₃] ⁺	Loss of a methyl group
183 / 185	[M - CO] ⁺	Loss of carbon monoxide
102	[C ₇ H ₄ N] ⁺	Loss of Br and OCH ₃

| 75 | [C₆H₃]⁺ | Aromatic fragment |

Application: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.

Experimental Protocol (ATR-FTIR):

- Sample Preparation: Place a small amount of the solid **4-Bromo-2-methoxybenzonitrile** powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Data Presentation: Key IR Absorptions The following table lists the characteristic vibrational frequencies expected for the functional groups in **4-Bromo-2-methoxybenzonitrile**.

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3100	C-H stretch	Aromatic
~2950-2840	C-H stretch	-OCH ₃
~2225	C≡N stretch	Nitrile
~1590, 1480	C=C stretch	Aromatic ring
~1250	C-O-C stretch	Aryl-alkyl ether

| ~1020 | C-Br stretch | Aryl bromide |

Chromatographic Purity Analysis

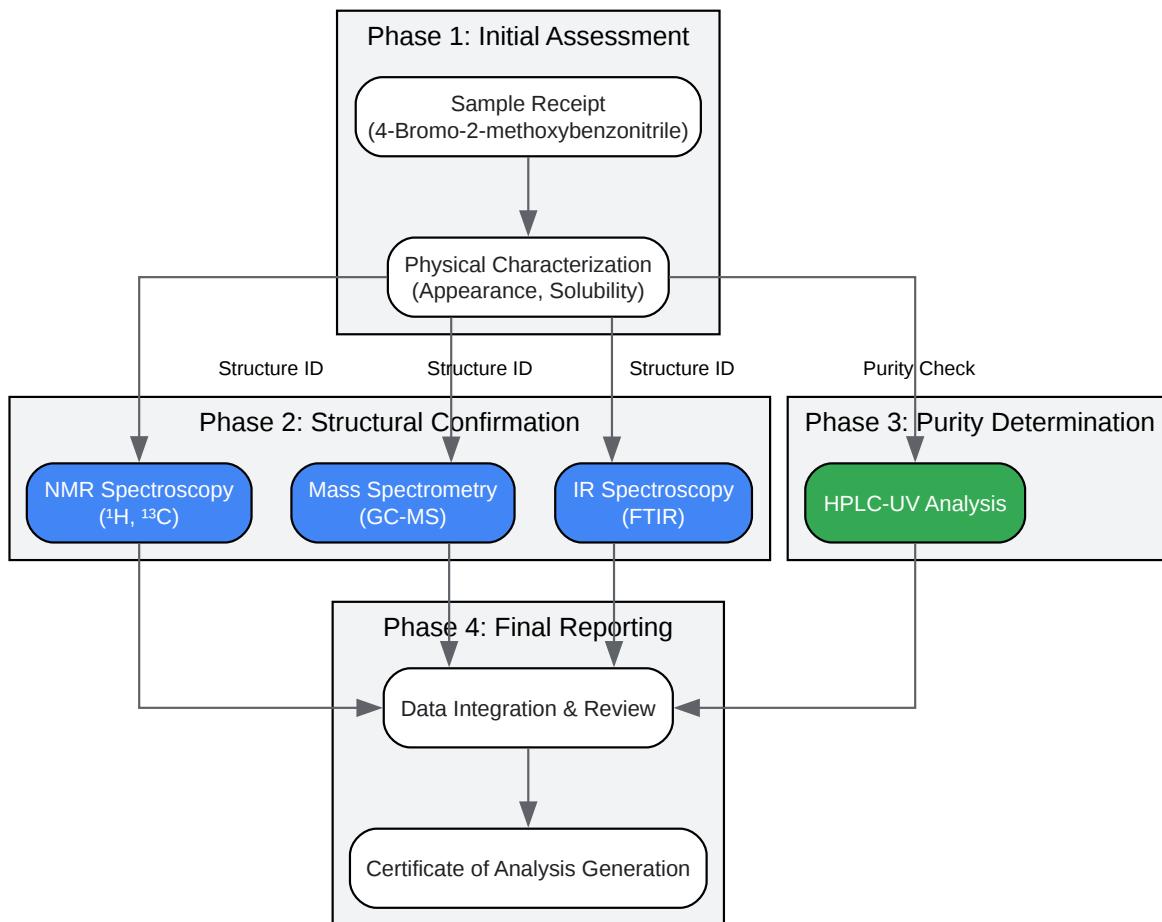
Chromatographic methods are employed to separate the main compound from any impurities, allowing for accurate purity assessment.

Application: Reverse-phase HPLC is the standard method for determining the purity of non-volatile and thermally stable organic compounds and for quantifying impurities.[\[6\]](#)

Experimental Protocol:

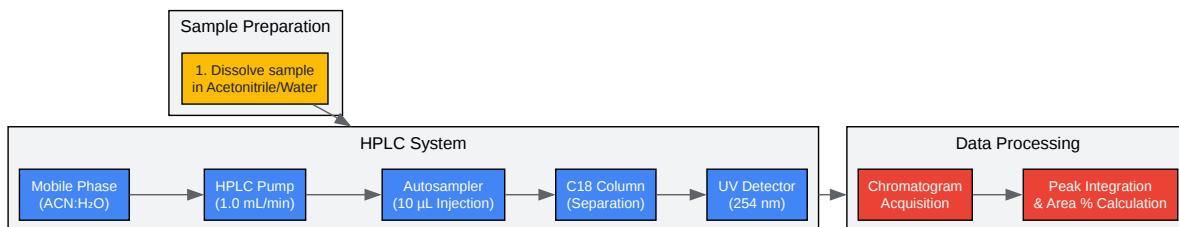
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[7\]](#)
 - Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[\[7\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV detection at a wavelength of 254 nm.

- Injection Volume: 10 μ L.
- Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.


Data Presentation: Typical HPLC Parameters Table 5: HPLC Method Summary

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (60:40 v/v)
Flow Rate	1.0 mL/min
Detector	UV at 254 nm

| Expected Retention Time | 5 - 10 minutes (highly dependent on exact system) |


Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process for **4-Bromo-2-methoxybenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Overall workflow for the analytical characterization.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for HPLC purity analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Bromo-2-methoxybenzonitrile | 330793-38-9 [sigmaaldrich.com]
- 4. 330793-38-9 Cas No. | 4-Bromo-2-methoxybenzonitrile | Apollo [store.apolloscientific.co.uk]
- 5. rsc.org [rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 4-Bromo-2-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291993#analytical-methods-for-the-characterization-of-4-bromo-2-methoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com